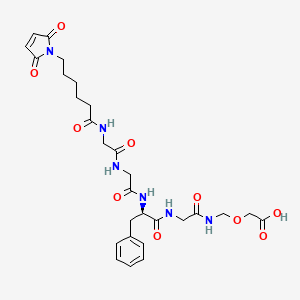
Anti-MRSA agent 11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-MRSA agent 11 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for various infections. MRSA is known for its resistance to many antibiotics, making it a critical target for new antimicrobial agents. This compound has shown promising activity against both fluoroquinolone-sensitive and resistant strains of MRSA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 11 involves several steps, including the preparation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-MRSA agent 11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of the quinolone and aminopyrimidine structures, which may exhibit different levels of antimicrobial activity .
Applications De Recherche Scientifique
Anti-MRSA agent 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of quinolone-aminopyrimidine hybrids.
Biology: Investigated for its effects on bacterial cell membranes and genetic material.
Medicine: Explored as a potential therapeutic agent for treating MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
Mécanisme D'action
Anti-MRSA agent 11 exerts its effects by targeting bacterial topoisomerase IV, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound interferes with the genetic material transmission process, leading to bacterial cell death. Additionally, this compound can penetrate bacterial cell membranes, enhancing its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Vancomycin: A glycopeptide antibiotic used as a standard treatment for MRSA infections.
Daptomycin: A lipopeptide antibiotic with potent activity against Gram-positive bacteria, including MRSA.
Linezolid: An oxazolidinone antibiotic effective against various resistant bacterial strains .
Uniqueness of Anti-MRSA Agent 11: this compound is unique due to its dual mechanism of action, targeting both topoisomerase IV and bacterial cell membranes. This dual targeting enhances its efficacy against resistant strains and reduces the likelihood of resistance development .
Propriétés
Formule moléculaire |
C24H18F2N4O3 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
1-cyclopropyl-7-[[4-[(2,4-difluorophenyl)methyl]pyrimidin-2-yl]amino]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H18F2N4O3/c25-14-2-1-13(20(26)10-14)9-16-7-8-27-24(29-16)28-15-3-6-18-21(11-15)30(17-4-5-17)12-19(22(18)31)23(32)33/h1-3,6-8,10-12,17H,4-5,9H2,(H,32,33)(H,27,28,29) |
Clé InChI |
KILARYBDIIORPC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)NC4=NC=CC(=N4)CC5=C(C=C(C=C5)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



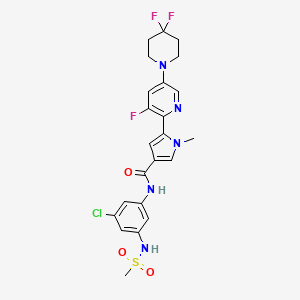
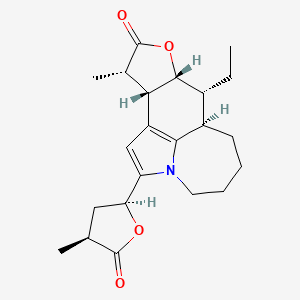
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
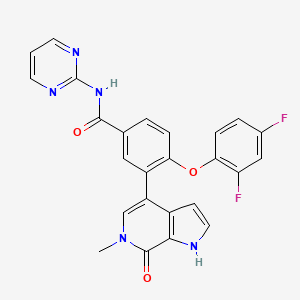
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
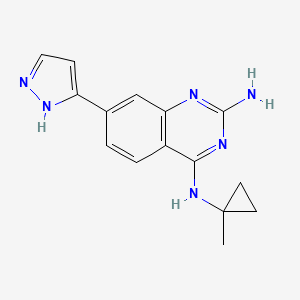
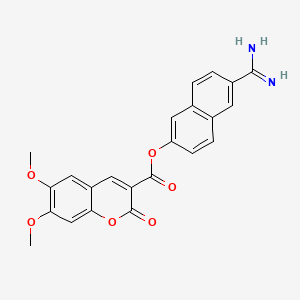
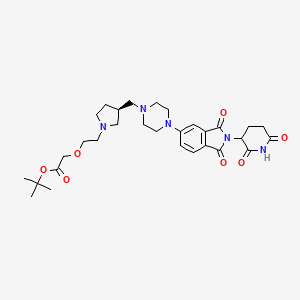
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)


